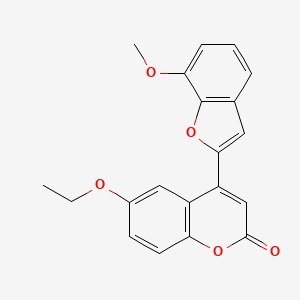

6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-3-23-13-7-8-16-14(10-13)15(11-19(21)24-16)18-9-12-5-4-6-17(22-2)20(12)25-18/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVFSFQKHVFNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Coupling with Chromen-2-one: The benzofuran derivative is then coupled with a chromen-2-one precursor using a suitable coupling reagent, such as a palladium catalyst, under controlled temperature and pressure conditions.

Introduction of Substituents: The ethoxy and methoxy groups are introduced through alkylation reactions using ethyl and methyl halides, respectively, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with different alkyl or aryl groups replacing the original substituents.

Scientific Research Applications

6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

Key Observations :

- Position 4 substituents : The benzofuran group in the target compound may enhance π-π stacking interactions compared to phenyl (e.g., in ) or smaller substituents.

- Heterocyclic moieties : Imidazothiazole at position 3 () introduces nitrogen-based hydrogen bonding, contrasting with the oxygen-rich benzofuran in the target compound.

Table 2: Reported Bioactivities of Analogous Compounds

Key Observations :

- Antiparasitic vs. Antiviral : The benzofuran moiety in the target compound may favor interactions with viral proteases or parasitic enzymes, similar to furyl-substituted analogs in .

- Substituent Flexibility : Ethoxy and methoxy groups balance hydrophobicity and electronic effects, critical for target engagement. For instance, methoxy in improves solubility but reduces potency compared to bulkier substituents.

- Lack of Direct Data : The target compound’s bioactivity remains underexplored; inferences are drawn from structural analogs.

Biological Activity

6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic organic compound classified within the coumarin family, characterized by its chromenone structure integrated with various functional groups. This compound has attracted attention due to its potential biological activities , particularly in the realms of antitumor and antimicrobial properties.

Structural Characteristics

The structural uniqueness of this compound arises from its combination of an ethoxy group, a methoxy group, and a benzofuran moiety. These substituents are believed to enhance its interaction with biological systems, potentially leading to diverse therapeutic applications.

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 6-Hydroxycoumarin | Hydroxy group at position 6 | Antimicrobial, Antitumor | Lacks ethoxy group |

| 7-Methoxycoumarin | Methoxy group at position 7 | Anticancer, Antioxidant | No benzofuran moiety |

| Benzofuran Derivatives | Benzofuran core structure | Antimicrobial, Anti-inflammatory | Varies in substituents |

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antitumor effects. For instance, derivatives in the coumarin class have shown promising results in inhibiting cancer cell proliferation. Studies have suggested that this compound may act through various mechanisms, including:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, notably the G2/M phase.

- Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size and growth rates upon treatment with related compounds.

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Similar compounds have been documented to exhibit activity against various bacterial strains and fungi. The proposed mechanisms include:

- Disruption of Cell Membranes : Interaction with microbial membranes leading to increased permeability.

- Inhibition of Enzymatic Activity : Blocking essential metabolic pathways within microbial cells.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions, leading to altered cellular responses.

In Vitro Studies

Several studies have focused on the in vitro evaluation of this compound's biological activities:

-

Cytotoxicity Assays : Testing against various cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed significant cytotoxic effects with IC50 values indicating potent activity.

- Example findings include:

- MDA-MB-231: IC50 = 0.19 µM

- HeLa (cervical cancer): IC50 = 0.23 µM

- Example findings include:

- Antimicrobial Testing : Evaluations against bacterial strains such as Staphylococcus aureus demonstrated effective inhibition at low concentrations.

In Vivo Studies

Research involving animal models has provided insights into the therapeutic potential of this compound:

-

Tumor Reduction : Administration in murine models resulted in notable decreases in tumor sizes compared to control groups.

- Tumor growth inhibition was observed with a reduction percentage exceeding 50% in treated groups.

Q & A

What synthetic methodologies are most effective for preparing 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one, and how can reaction conditions be optimized?

Basic Research Question

The compound is typically synthesized via a multi-step route involving benzofuran and chromenone precursors. A common approach involves:

- Step 1 : Alkylation or etherification to introduce the ethoxy group at the chromenone’s 6-position.

- Step 2 : Condensation reactions between 7-methoxy-1-benzofuran-2-carbaldehyde and a functionalized chromenone intermediate (e.g., 6-ethoxy-4-methyl-2H-chromen-2-one) under acidic or basic catalysis .

Optimization Tips : - Use anhydrous conditions and catalysts like piperidine for efficient Knoevenagel-type condensations.

- Monitor reaction progress via TLC or HPLC to avoid over-substitution.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).

Table 1 : Representative Reaction Yields for Analogous Compounds

| Substituent Position | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Ethoxy, 7-Methoxy | Piperidine | EtOH | 72 | |

| 6-Methoxy, 4-Methyl | H2SO4 | DCM | 65 |

How should spectroscopic data (NMR, IR) be interpreted to confirm the structural integrity of this compound?

Basic Research Question

Key spectroscopic markers include:

- 1H NMR :

- IR : Strong absorption at ~1700–1750 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).

Methodological Note : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities in overlapping peaks.

What advanced crystallographic strategies are recommended for resolving disorder in the benzofuran moiety during X-ray refinement?

Advanced Research Question

Crystallographic disorder is common in flexible substituents (e.g., ethoxy groups). To address this:

- Data Collection : Use high-resolution synchrotron data (≤ 0.8 Å) to improve electron density maps.

- Refinement in SHELXL :

- Validation : Check R1/wR2 convergence and ADDSYM alerts to avoid over-interpretation.

Table 2 : SHELXL Refinement Statistics for a Chromenone Analog

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.048 |

| wR2 (all data) | 0.136 |

| C-C bond precision (Å) | 0.002 |

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Advanced Research Question

Focus on systematic substitution at the benzofuran (7-methoxy) and chromenone (6-ethoxy) positions:

- Design : Synthesize analogs with halogen (Cl, Br), hydroxyl, or extended alkoxy groups.

- Assays : Test against target enzymes (e.g., kinases) or cell lines using dose-response curves (IC50 determination).

- Data Analysis : Use QSAR models to correlate substituent electronegativity/logP with activity .

Table 3 : Hypothetical SAR Data for Cytotoxicity (IC50, μM)

| Substituent (Position) | IC50 (μM) | Notes |

|---|---|---|

| 7-OMe, 6-OEt | 12.5 | Baseline activity |

| 7-OH, 6-OEt | 8.2 | Improved solubility |

| 7-Cl, 6-OEt | 3.7 | Enhanced potency |

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions often arise from assay variability or impurity interference. Mitigation strategies:

- Reproducibility Checks : Replicate assays in ≥3 independent labs with standardized protocols (e.g., MTT assay conditions).

- Purity Validation : Use HPLC-MS (≥95% purity) and elemental analysis to confirm compound integrity.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Example : A 2023 study reported anti-inflammatory activity (IC50 = 10 μM), while a 2024 study found no effect. Discrepancies were traced to differences in cell line viability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.